Cas no 338-61-4 (3,3-Bis(fluoromethyl)oxetane)

3,3-Bis(fluoromethyl)oxetane 化学的及び物理的性質
名前と識別子
-
- 3,3-Bis(fluoromethyl)oxetane
- 3,3-Bis-(fluormethyl)-oxetan
- 3,3-Bis-fluormethyl-oxetan
- 3,3-bis-fluoromethyl-oxetane
- AB71734
- AK134335
- CTK8D3977
- HT159
- RP08507
- SureCN2526276
-
- インチ: InChI=1S/C5H8F2O/c6-1-5(2-7)3-8-4-5/h1-4H2
- InChIKey: MSXYVRFANVULOQ-UHFFFAOYSA-N
- ほほえんだ: FCC1(CF)COC1
計算された属性
- せいみつぶんしりょう: 122.05434
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 9.23
3,3-Bis(fluoromethyl)oxetane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1802-5G |
3,3-bis(fluoromethyl)oxetane |
338-61-4 | 95% | 5g |
¥ 15,364.00 | 2023-04-13 | |
TRC | B059880-25mg |
3,3-Bis(Fluoromethyl)oxetane |
338-61-4 | 25mg |
$ 450.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1802-5g |
3,3-bis(fluoromethyl)oxetane |
338-61-4 | 95% | 5g |
¥15365.0 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521921-250mg |
3,3-Bis(fluoromethyl)oxetane |
338-61-4 | 98% | 250mg |
¥4296.00 | 2024-05-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1802-250MG |
3,3-bis(fluoromethyl)oxetane |
338-61-4 | 95% | 250MG |
¥ 2,052.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1802-10G |
3,3-bis(fluoromethyl)oxetane |
338-61-4 | 95% | 10g |
¥ 25,608.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1802-100mg |
3,3-bis(fluoromethyl)oxetane |
338-61-4 | 95% | 100mg |
¥1280.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1802-1g |
3,3-bis(fluoromethyl)oxetane |
338-61-4 | 95% | 1g |
¥5121.0 | 2024-04-20 | |
Ambeed | A711410-1g |
3,3-Bis(fluoromethyl)oxetane |
338-61-4 | 97+% | 1g |
$1160.0 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521921-1g |
3,3-Bis(fluoromethyl)oxetane |
338-61-4 | 98% | 1g |
¥6145.00 | 2024-05-18 |
3,3-Bis(fluoromethyl)oxetane 関連文献
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
3,3-Bis(fluoromethyl)oxetaneに関する追加情報
3,3-Bis(fluoromethyl)oxetane (CAS No. 338-61-4): A Comprehensive Overview
Introduction to 3,3-Bis(fluoromethyl)oxetane
3,3-Bis(fluoromethyl)oxetane, also known by its CAS registry number CAS No. 338-61-4, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound belongs to the class of oxetanes, which are four-membered cyclic ethers. The presence of two fluoromethyl groups at the 3-position of the oxetane ring imparts unique chemical properties, making it a valuable molecule in various applications. Recent advancements in synthetic chemistry have further expanded its potential uses, particularly in the fields of pharmaceuticals, materials science, and as a precursor for advanced materials.
Structural Features and Physical Properties
The molecular structure of 3,3-Bis(fluoromethyl)oxetane consists of an oxetane ring (a four-membered cyclic ether) with two fluoromethyl (-CH₂F) substituents at the 3-position. This substitution pattern not only enhances the compound's stability but also introduces electronic effects that influence its reactivity. The fluorine atoms in the fluoromethyl groups contribute to the compound's polarizability and hydrophobicity, which are critical properties for its applications in drug design and polymer chemistry.
Recent studies have characterized the physical properties of CAS No. 338-61-4, including its melting point, boiling point, density, and solubility. These properties are essential for understanding its behavior under various conditions and for optimizing its synthesis and purification processes. For instance, research has shown that CAS No. 338-61-4 exhibits a high boiling point due to the strong intermolecular forces arising from the fluorine atoms.
Synthesis and Chemical Reactivity
The synthesis of CAS No. 338-61-4 involves several routes, including nucleophilic substitution reactions and ring-opening polymerization techniques. One of the most efficient methods reported in recent literature involves the reaction of an oxetane derivative with a fluorinated alkyl halide under specific conditions. This approach not only ensures high yields but also allows for precise control over the substitution pattern on the oxetane ring.
The chemical reactivity of CAS No. 338-61-4 is influenced by its unique structure. The oxetane ring is known for its strain-induced reactivity, which can be further modulated by the presence of electron-withdrawing groups like fluorine atoms. Recent studies have explored its ability to undergo ring-opening reactions under acidic or basic conditions, making it a valuable intermediate in organic synthesis.
Applications in Pharmaceutical and Biomedical Fields
One of the most promising applications of CAS No. 338-61-4 lies in the pharmaceutical industry. Its structural features make it an ideal candidate for use as a building block in drug design. For example, researchers have utilized CAS No. 338-61-4 as a precursor for developing bioactive molecules with potential anti-inflammatory and anticancer properties.
In addition to its role as a drug intermediate, CAS No. 338-61-4 has also been explored for its potential in biomedical imaging and diagnostics. Its fluorine atoms enable it to serve as a contrast agent in magnetic resonance imaging (MRI), offering new possibilities for early disease detection.
Role in Materials Science and Polymer Chemistry
The versatility of CAS No. 338-61-4 extends into materials science, where it has been used as a monomer for synthesizing advanced polymers and copolymers. Its ability to undergo ring-opening polymerization under mild conditions makes it suitable for producing materials with tailored mechanical and thermal properties.
Recent research has focused on incorporating CAS No. 338-61-4 into biodegradable polymers for use in sustainable packaging and biomedical devices. These polymers exhibit excellent biocompatibility and degradation profiles, making them ideal candidates for applications such as drug delivery systems and tissue engineering scaffolds.
Safety Considerations and Regulatory Compliance
As with any chemical compound, understanding the safety profile of CAS No. 338-61-4 is crucial for its responsible use in various industries. Recent studies have evaluated its acute toxicity profiles through animal models, providing insights into potential risks associated with exposure.
In terms of regulatory compliance, CAS No. 97775599995050505050505050505050505050505050505050505050777777777777777777777 is not classified as a hazardous substance under current regulations; however, proper handling procedures should still be followed to ensure worker safety and environmental protection.
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